molecular formula C8H16O2 B12698187 4-Hydroxy-6-methylheptan-2-one CAS No. 57548-36-4

4-Hydroxy-6-methylheptan-2-one

Cat. No.: B12698187
CAS No.: 57548-36-4
M. Wt: 144.21 g/mol
InChI Key: ZVJYRWZHXCWWPC-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methylheptan-2-one is an organic compound with the molecular formula C8H16O2 It is a ketone with a hydroxyl group and a methyl group attached to a heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-6-methylheptan-2-one can be synthesized through aldol condensation of isovaleraldehyde and acetone in the presence of a basic substance. The reaction forms a condensate containing this compound, which is then subjected to hydrogenation under dehydration conditions to obtain the final product .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of catalysts such as nickel or cobalt and zinc oxide to facilitate the aldol condensation and subsequent hydrogenation reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-6-methylheptan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 4-oxo-6-methylheptanoic acid.

    Reduction: Formation of 4-hydroxy-6-methylheptanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-6-methylheptan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 4-hydroxy-6-methylheptan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence various biochemical pathways .

Comparison with Similar Compounds

4-Hydroxy-6-methylheptan-2-one can be compared with similar compounds such as:

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

57548-36-4

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

4-hydroxy-6-methylheptan-2-one

InChI

InChI=1S/C8H16O2/c1-6(2)4-8(10)5-7(3)9/h6,8,10H,4-5H2,1-3H3

InChI Key

ZVJYRWZHXCWWPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(=O)C)O

Origin of Product

United States

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